5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
“5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It’s a derivative of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . An example of synthesis involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Another method involves an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of benzothiophene-based compounds can be analyzed using various spectroscopic techniques. For instance, a series of 5-thiophen-2-yl pyrazole derivatives were structurally analyzed using DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Benzothiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C . The physical and chemical properties of “this compound” would depend on its specific structure and substituents.Mechanism of Action
Target of Action
Related compounds such as benzo[b]thiophene derivatives have been shown to interact with various biological targets, including enzymes like beta-lactamase .
Mode of Action
It’s known that the benzo[b]thiophene moiety in similar compounds can act as an electron-output site due to its strong electron-withdrawing ability . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Related benzo[b]thiophene derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
Related benzo[b]thiophene derivatives have been associated with various biological activities, including antimicrobial and antioxidant properties .
Action Environment
The action, efficacy, and stability of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid could potentially be influenced by various environmental factors. For instance, the compound’s solubility could be affected by the pH and temperature of its environment . Additionally, its stability could be influenced by exposure to light, heat, and oxygen .
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of inflammation, cancer, and neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for the study of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid. One area of research is the development of new synthetic methods that can improve its solubility and bioavailability. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves the reaction of benzo[b]thiophene-2-carboxylic acid with pyrrole-2-carboxylic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Benzothiophene has several hazard statements including H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Biochemical Analysis
Biochemical Properties
It is known that benzo[b]thiophene derivatives have been used in the development of new drug candidates due to their biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Cellular Effects
The cellular effects of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid are not well documented. Some benzo[b]thiophene derivatives have shown high antibacterial activity against S. aureus . They also have potential to be used as antifungal agents against current fungal diseases .
Molecular Mechanism
The precise molecular mechanism of action of this compound remains incompletely understood . Current understanding suggests its role as an antioxidant by scavenging free radicals generated during oxidative stress .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Some studies suggest that benzo[b]thiophene derivatives can be involved in various metabolic pathways .
properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)10-6-5-9(14-10)12-7-8-3-1-2-4-11(8)17-12/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKORJPYOGIVWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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